molecular formula C20H20N2O3S B298292 5-(2,4-Dimethoxybenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one

5-(2,4-Dimethoxybenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No. B298292
M. Wt: 368.5 g/mol
InChI Key: HSEFYPLEQRQIBK-JEESXGFFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,4-Dimethoxybenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thiazolidin-4-ones, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 5-(2,4-Dimethoxybenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and pathways involved in cellular processes such as DNA replication, cell division, and protein synthesis.
Biochemical and physiological effects:
Studies have shown that 5-(2,4-Dimethoxybenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one has a range of biochemical and physiological effects. These include inhibition of tumor cell growth, modulation of inflammatory responses, and protection against oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(2,4-Dimethoxybenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one in lab experiments include its diverse biological activities, ease of synthesis, and availability. However, its limitations include its potential toxicity, limited solubility in water, and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 5-(2,4-Dimethoxybenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one. These include:
1. Further studies to elucidate its mechanism of action and identify specific targets for its biological activities.
2. Exploration of its potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
3. Development of novel derivatives of 5-(2,4-Dimethoxybenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one with improved properties and activities.
4. Investigation of its potential as a lead compound for the development of new drugs and therapies.
5. Evaluation of its safety and toxicity profile in animal models and clinical trials.
Conclusion:
In conclusion, 5-(2,4-Dimethoxybenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one is a synthetic compound with diverse biological activities and potential applications in scientific research. Its mechanism of action and specific targets for its activities are still not fully understood, but ongoing research is aimed at elucidating these aspects. Future studies will likely focus on its potential as a lead compound for drug development and its safety and toxicity profile in clinical trials.

Synthesis Methods

The synthesis of 5-(2,4-Dimethoxybenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one involves the reaction of 2,4-dimethoxybenzaldehyde, ethylacetoacetate, and phenylhydrazine in the presence of a catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, to yield the final product.

Scientific Research Applications

5-(2,4-Dimethoxybenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one has been found to exhibit a range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. These properties make it a promising candidate for use in scientific research in various fields, including medicine, biochemistry, and pharmacology.

properties

Product Name

5-(2,4-Dimethoxybenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one

Molecular Formula

C20H20N2O3S

Molecular Weight

368.5 g/mol

IUPAC Name

(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-3-ethyl-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H20N2O3S/c1-4-22-19(23)18(26-20(22)21-15-8-6-5-7-9-15)12-14-10-11-16(24-2)13-17(14)25-3/h5-13H,4H2,1-3H3/b18-12+,21-20?

InChI Key

HSEFYPLEQRQIBK-JEESXGFFSA-N

Isomeric SMILES

CCN1C(=O)/C(=C\C2=C(C=C(C=C2)OC)OC)/SC1=NC3=CC=CC=C3

SMILES

CCN1C(=O)C(=CC2=C(C=C(C=C2)OC)OC)SC1=NC3=CC=CC=C3

Canonical SMILES

CCN1C(=O)C(=CC2=C(C=C(C=C2)OC)OC)SC1=NC3=CC=CC=C3

Origin of Product

United States

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